2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene
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Overview
Description
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by multiple methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzene: Shares the trimethoxy substitution pattern but lacks the additional aromatic rings.
1,3,5-Trimethoxybenzene: Similar methoxy substitution but different positional arrangement.
2,3,4,5-Tetramethoxybenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is unique due to its combination of multiple methoxy groups and the specific arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
64461-89-8 |
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Molecular Formula |
C25H28O7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C25H28O7/c1-26-17-8-15(9-18(12-17)27-2)24-20(29-4)10-16(11-21(24)30-5)25-22(31-6)13-19(28-3)14-23(25)32-7/h8-14H,1-7H3 |
InChI Key |
QFIOILUWHAFVBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origin of Product |
United States |
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